C12 NBD Galactosylceramide
Overview
Description
C12 NBD Galactosylceramide is a complex organic compound with a unique structure that includes multiple functional groups
Scientific Research Applications
C12 NBD Galactosylceramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
Target of Action
C12 NBD Galactosylceramide is a biologically active derivative of galactosylceramide It’s known that galactosylceramides play a key role in the maintenance of proper structure and stability of myelin and differentiation of oligodendrocytes .
Mode of Action
The compound interacts with its targets by incorporating the labeled galactose into galactosylceramide, which is then converted to psychosine by acid ceramidase . This process involves incubation with purified acid ceramidase in a reaction containing citrate phosphate buffer, NaCl, bovine serum albumin (BSA), and IGEPAL CA630 .
Biochemical Pathways
The affected biochemical pathway involves the conversion of galactosylceramide to psychosine by acid ceramidase . This process is significant as it allows for the monitoring of the release of NBD-fatty acid, providing insight into the efficiency of acid ceramidase substrates .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and soluble in a chloroform:methanol (2:1) solution .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of psychosine from galactosylceramide . This process is monitored by the release of NBD-fatty acid on an Acquity UPLC .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The maximum activity of the compound was found at a pH of 7.3 and around 30–35 °C . Furthermore, the reaction occurs when the ceramide lipid acceptor is solubilized with BSA .
Biochemical Analysis
Biochemical Properties
N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as RNA-dependent RNA polymerase (RdRp) and transmembrane protease serine-2 (TMPRSS2), which are essential for viral replication and entry into host cells . The compound’s interactions with these enzymes inhibit their activity, thereby preventing viral replication and infection.
Cellular Effects
N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of interleukin-6 (IL-6), a cytokine involved in inflammatory responses, thereby reducing inflammation and promoting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of RdRp and TMPRSS2, inhibiting their enzymatic activity and preventing viral replication . Additionally, it modulates gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines, thereby promoting an anti-inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that the compound maintains its anti-inflammatory and antiviral properties, although its potency may decrease over time.
Dosage Effects in Animal Models
The effects of N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide vary with different dosages in animal models. At lower dosages, the compound exhibits minimal toxicity and effectively reduces inflammation and viral replication . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . This metabolic process ensures the compound’s clearance and reduces the risk of accumulation and toxicity.
Transport and Distribution
The transport and distribution of N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, facilitating its uptake and distribution to target tissues . Once inside the cells, it binds to intracellular proteins, ensuring its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it may be targeted to specific organelles such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12 NBD Galactosylceramide involves multiple steps. The process typically starts with the preparation of the oxan-2-yl group, followed by the formation of the octadec-4-en-2-yl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
C12 NBD Galactosylceramide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the nitro group can produce amines .
Comparison with Similar Compounds
Similar Compounds
- C12 NBD Galactosylceramide can be compared with other compounds having similar functional groups, such as:
- This compound analogs.
- Compounds with similar nitrobenzoxadiazol groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71N5O11/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-34(49)32(30-56-42-41(53)40(52)39(51)35(29-48)57-42)44-36(50)25-22-19-16-13-11-14-17-20-23-28-43-31-26-27-33(47(54)55)38-37(31)45-58-46-38/h21,24,26-27,32,34-35,39-43,48-49,51-53H,2-20,22-23,25,28-30H2,1H3,(H,44,50)/b24-21+/t32-,34+,35+,39-,40-,41+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDSLZRKFZYMMN-VKVPAIOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71N5O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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